tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of functional groups, including ester, ether, and hydrazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-[(3,5-dimethylphenyl)methylsulfanyl]acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone group can be reduced to a hydrazine using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, bases like potassium carbonate
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Hydrazine derivative
Substitution: Amide, ether derivatives
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate: Similar in having a tert-butyl ester group but differs in the presence of dinitrophenyl groups.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares the tert-butyl ester group but has a different core structure and functional groups.
Uniqueness
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications not found in simpler compounds. Its hydrazone and sulfanyl groups, in particular, offer unique opportunities for chemical modification and biological activity.
Eigenschaften
Molekularformel |
C24H30N2O4S |
---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H30N2O4S/c1-17-10-18(2)12-20(11-17)15-31-16-22(27)26-25-13-19-6-8-21(9-7-19)29-14-23(28)30-24(3,4)5/h6-13H,14-16H2,1-5H3,(H,26,27)/b25-13+ |
InChI-Schlüssel |
LQVRLPCPZDDLJT-DHRITJCHSA-N |
SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
Isomerische SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.